molecular formula C21H16F3N3O2S B2482592 2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide CAS No. 878226-74-5

2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B2482592
CAS No.: 878226-74-5
M. Wt: 431.43
InChI Key: PRAMFXXIJGBPEJ-XSFVSMFZSA-N
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Description

This product, 2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide, is a high-purity chemical reagent intended for research and development purposes. The compound features a complex molecular structure incorporating a 4-oxo-1,3-thiazolidine core, a cyanoacetamide group, and substituted phenyl rings, including a trifluoromethyl moiety. Such structural motifs are often explored in medicinal chemistry and agrochemical research for their potential biological activities. Compounds with similar thiazolidinone scaffolds are frequently investigated for a range of pharmacological properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the buyer to determine the suitability of this product for their intended application. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) and adhere to established laboratory safety protocols while handling.

Properties

IUPAC Name

2-cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c1-12-6-5-8-16(13(12)2)26-19(29)14(10-25)20-27(18(28)11-30-20)17-9-4-3-7-15(17)21(22,23)24/h3-9H,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAMFXXIJGBPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H16F3N3O2S\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2\text{S}

This compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the cyano group and trifluoromethyl moiety may enhance its pharmacological properties.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and NIH/3T3 (mouse embryoblast).
  • IC50 Values : The compound showed IC50 values ranging from 1.61 µg/mL to 9.6 µg/mL across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µg/mL) Reference
A5491.61
HeLa1.98
NIH/3T39.6

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Bcl-2 : The compound interacts with Bcl-2 protein, leading to apoptosis in cancer cells .
  • Molecular Dynamics Simulations : Studies have shown that the compound forms hydrophobic contacts with target proteins, enhancing its binding affinity and efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their chemical structure. Key findings include:

  • Substituent Effects : Methyl groups at specific positions on the phenyl ring enhance cytotoxic activity. For instance, the presence of electron-donating groups increases potency against cancer cells .
  • Thiazolidinone Ring Importance : The thiazolidinone scaffold is essential for maintaining biological activity. Variations in substituents on this ring can alter the efficacy and selectivity of the compounds .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Evren et al. (2019) : Developed novel thiazolidinone derivatives that showed selective cytotoxicity against A549 and NIH/3T3 cell lines with IC50 values significantly lower than existing treatments .
  • In Vivo Studies : Animal models have demonstrated that thiazolidinones can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .

Scientific Research Applications

The compound 2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activity, and comparative analysis based on existing literature.

Medicinal Chemistry

The compound's structure suggests potential as an antimicrobial agent . Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. The presence of the cyano group may enhance its bioactivity by facilitating interactions with biological targets.

Anti-inflammatory Activity

Compounds similar to this one have been studied for their anti-inflammatory effects. In silico studies suggest that the thiazolidinone core can inhibit key inflammatory pathways, making it a candidate for further investigation as a therapeutic agent against inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that derivatives of thiazolidinones can inhibit cancer cell proliferation. The compound's structural components may allow it to interact with various cellular pathways involved in tumor growth and metastasis.

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes related to disease pathways. For instance, it may act on enzymes involved in metabolic processes or signaling pathways associated with cancer or inflammation.

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • Antimicrobial Activity : A study revealed that a related thiazolidinone exhibited potent activity against Gram-positive bacteria and fungi.
  • Anticancer Properties : Research demonstrated that thiazolidinones could inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR.

Chemical Reactions Analysis

Cyclocondensation and Ring Formation

The thiazolidinone ring in this compound is synthesized via cyclocondensation reactions. Key steps involve:

  • Reaction of diazonium salts with thiourea derivatives to form the thiazolidinone scaffold .

  • Knoevenagel condensation between cyanoacetamide intermediates and carbonyl-containing reagents, leading to the exocyclic double bond (C=O at position 4) .

Example Reaction Pathway:

  • Diazotization of 2-amino-4-chloro-3-cyano-5-formylthiophene.

  • Coupling with 3-(diethylamino)acetanilide under acidic conditions .

  • Cyclization with thioglycolic acid or derivatives to form the thiazolidinone ring .

Nucleophilic Attack at the Cyano Group

The cyano (-CN) group undergoes hydrolysis and nucleophilic addition:

  • Hydrolysis to carboxylic acid in acidic/basic conditions:
    R–CN+H2OR–COOH+NH3\text{R–CN} + \text{H}_2\text{O} \rightarrow \text{R–COOH} + \text{NH}_3
    Observed in related cyanoacetamides .

  • Reaction with Grignard reagents to form ketones .

Electrophilic Substitution at the Aromatic Rings

The trifluoromethyl (-CF3_3) and methyl groups on the phenyl rings influence reactivity:

  • CF3_33 group directs electrophiles to meta positions due to its electron-withdrawing nature .

  • Methyl groups on the 2,3-dimethylphenyl moiety enhance steric hindrance, limiting substitution at ortho positions.

Thiazolidinone Ring Reactivity

The 4-oxo group and exocyclic double bond participate in:

  • Michael addition with nucleophiles (e.g., amines, thiols) at the α,β-unsaturated carbonyl system .

  • Ring-opening reactions under strong acidic/basic conditions, yielding mercaptoacetamide derivatives .

Cross-Coupling Reactions

The compound’s aryl halide analogs (e.g., chloro or bromo derivatives) undergo:

  • Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups .

  • Buchwald–Hartwig amination for C–N bond formation .

Biological Activity-Driven Modifications

Research on analogous thiazolidinones highlights reactivity tied to pharmacological effects:

  • Alkylation of the 4-oxo group enhances anti-inflammatory activity .

  • Introduction of electron-withdrawing groups (e.g., -NO2_2) improves anticancer potency via enzyme inhibition (e.g., cyclooxygenase) .

Stability Under Degradation Conditions

  • Photodegradation : The trifluoromethylphenyl group stabilizes the compound against UV-induced cleavage .

  • Acidic hydrolysis : Thiazolidinone ring remains intact, but cyano group hydrolyzes to carboxylic acid .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Thiazolidinone Derivatives

Table 1: Key Structural Differences Among Thiazolidinone-Based Acetamides
Compound Name R₁ (Thiazolidinone Position 3) R₂ (N-Aryl Group) Molecular Weight (g/mol) Notable Features
Target Compound 2-(Trifluoromethyl)phenyl 2,3-Dimethylphenyl 431.43 High lipophilicity (CF₃), steric hindrance from dimethyl group
2-Cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide Phenyl 2,4-Dichlorophenyl 404.27 Electron-withdrawing Cl substituents; potential pesticidal activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl 1,5-Dimethylpyrazolyl 399.22 Dichloro substitution enhances halogen bonding; pyrazolyl ring adds rigidity

Key Observations :

  • Steric Effects : The 2,3-dimethylphenyl group introduces greater steric hindrance compared to 2,4-dichlorophenyl, possibly reducing intermolecular interactions in crystal lattices .

Hydrogen Bonding and Crystal Packing

This contrasts with analogs like N-(1,5-dimethylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide, where the amide NH forms R₂²(10) hydrogen-bonded dimers . Such differences influence solubility and crystallinity:

  • Solubility : The CF₃ group reduces aqueous solubility compared to Cl-substituted analogs.
  • Crystal Morphology : Steric bulk from dimethyl groups may lead to less dense packing, as seen in analogs with dihedral angles >50° between aromatic rings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) followed by iron powder reduction under acidic conditions can generate intermediates. Condensation with cyanoacetic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical . Reaction monitoring via TLC and optimization of solvent systems (e.g., DMF for solubility) and temperature (room temperature to 80°C) are recommended to improve yield (>70%) and purity (>95%) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton and carbon environments, especially the cyano group (δ ~110-120 ppm) and thiazolidinone ring signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular formula .
  • Infrared (IR) Spectroscopy: Identifies functional groups like C=O (1690–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design of novel derivatives?

  • Quantum mechanical calculations (e.g., DFT for transition states) and molecular docking (e.g., AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes). The ICReDD framework combines computational reaction path searches with experimental validation to prioritize derivatives with enhanced electronic properties (e.g., trifluoromethyl groups improving lipophilicity) . Machine learning models can analyze SAR datasets to guide substituent selection .

Q. How do structural variations in analogous compounds influence biological activity, and what methods establish SAR?

  • Bioactivity Assays: In vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) compare analogs. For example, replacing the 2,3-dimethylphenyl group with chlorophenyl moieties may alter target selectivity .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess how conformational changes in the thiazolidinone ring affect protein-ligand stability .

Q. What methodologies resolve contradictions in crystallographic data or conformational studies?

  • Single-crystal X-ray diffraction resolves asymmetric unit variations (e.g., three conformers with dihedral angles 54.8°–77.5° in ). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds), while synchrotron radiation improves resolution for flexible substituents .

Q. How can researchers assess the pharmacokinetic properties of this compound?

  • In Vitro Models: Caco-2 cell monolayers predict intestinal permeability. Microsomal stability assays (e.g., liver microsomes) evaluate metabolic resistance .
  • ADMET Profiling: Computational tools (e.g., SwissADME) estimate logP (lipophilicity) and P-glycoprotein substrate likelihood. Experimental logD₇.₄ measurements validate solubility .

Q. What strategies elucidate hydrogen bonding networks in the crystal structure?

  • X-ray diffraction identifies hydrogen bonds (e.g., N–H⋯O in ) and π-π stacking interactions. Topology analysis (e.g., Mercury software) visualizes supramolecular motifs, while variable-temperature XRD studies probe thermal stability of these networks .

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